molecular formula C7H16BrN B12965334 6-Bromo-N-methylhexan-1-amine

6-Bromo-N-methylhexan-1-amine

Cat. No.: B12965334
M. Wt: 194.11 g/mol
InChI Key: HJEOPDQVMADQMC-UHFFFAOYSA-N
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Description

6-Bromo-N-methylhexan-1-amine is an organic compound with the molecular formula C7H16BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to the sixth carbon of a hexane chain, with a methyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-N-methylhexan-1-amine can be synthesized through the nucleophilic substitution reaction of 6-bromohexan-1-amine with methyl iodide. The reaction typically involves heating the reactants in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:

6-Bromohexan-1-amine+Methyl iodideThis compound+Potassium iodide\text{6-Bromohexan-1-amine} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Potassium iodide} 6-Bromohexan-1-amine+Methyl iodide→this compound+Potassium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methylhexan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxy-N-methylhexan-1-amine.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: 6-Hydroxy-N-methylhexan-1-amine.

    Oxidation: Corresponding imines or nitriles.

    Reduction: Primary amines or other reduced derivatives.

Scientific Research Applications

6-Bromo-N-methylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylhexan-1-amine involves its interaction with various molecular targets. The bromine atom and the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexan-1-amine: Lacks the methyl group on the nitrogen atom.

    N-Methylhexan-1-amine: Lacks the bromine atom on the sixth carbon.

    Hexan-1-amine: Lacks both the bromine atom and the methyl group.

Uniqueness

6-Bromo-N-methylhexan-1-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and reactions that are not possible with the similar compounds listed above.

Properties

IUPAC Name

6-bromo-N-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN/c1-9-7-5-3-2-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEOPDQVMADQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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